molecular formula C12H16BrN3O3 B450203 2-bromo-5-methoxy-4-propoxybenzaldehyde semicarbazone

2-bromo-5-methoxy-4-propoxybenzaldehyde semicarbazone

Cat. No.: B450203
M. Wt: 330.18g/mol
InChI Key: SNKGQWBGKSBSBP-VIZOYTHASA-N
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Description

2-bromo-5-methoxy-4-propoxybenzaldehyde semicarbazone is a chemical compound with the molecular formula C12H16BrN3O3 It is a derivative of benzaldehyde, featuring bromine, methoxy, and propoxy substituents, along with a semicarbazone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-4-propoxybenzaldehyde semicarbazone typically involves the reaction of 2-bromo-5-methoxy-4-propoxybenzaldehyde with semicarbazide hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol-water mixture under reflux conditions. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-4-propoxybenzaldehyde semicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the semicarbazone group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-bromo-5-methoxy-4-propoxybenzaldehyde semicarbazone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-4-propoxybenzaldehyde semicarbazone involves its interaction with specific molecular targets. The semicarbazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological pathways, potentially leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-5-methoxybenzaldehyde
  • 2-bromo-4-methoxybenzaldehyde
  • 2-bromo-5-hydroxy-4-methoxybenzaldehyde

Uniqueness

2-bromo-5-methoxy-4-propoxybenzaldehyde semicarbazone is unique due to the presence of the semicarbazone functional group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that lack this functional group, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C12H16BrN3O3

Molecular Weight

330.18g/mol

IUPAC Name

[(E)-(2-bromo-5-methoxy-4-propoxyphenyl)methylideneamino]urea

InChI

InChI=1S/C12H16BrN3O3/c1-3-4-19-11-6-9(13)8(5-10(11)18-2)7-15-16-12(14)17/h5-7H,3-4H2,1-2H3,(H3,14,16,17)/b15-7+

InChI Key

SNKGQWBGKSBSBP-VIZOYTHASA-N

SMILES

CCCOC1=C(C=C(C(=C1)Br)C=NNC(=O)N)OC

Isomeric SMILES

CCCOC1=C(C=C(C(=C1)Br)/C=N/NC(=O)N)OC

Canonical SMILES

CCCOC1=C(C=C(C(=C1)Br)C=NNC(=O)N)OC

Origin of Product

United States

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